(4R,5S)-oxane-2,3,4,5-tetrol
Description
(4R,5S)-Oxane-2,3,4,5-tetrol is a cyclic polyol (tetrol) with an oxane (tetrahydropyran) backbone. Its structure features hydroxyl groups at positions 2, 3, 4, and 5, with stereochemical configurations specified as 4R and 5S. Unlike many common monosaccharides, this compound lacks a hydroxymethyl (-CH2OH) group at position 6, distinguishing it from hexose derivatives like glucose or galactose.
Properties
CAS No. |
5328-37-0; 87-72-9 |
|---|---|
Molecular Formula |
C5H10O5 |
Molecular Weight |
150.13 |
IUPAC Name |
(4R,5S)-oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4?,5?/m0/s1 |
InChI Key |
SRBFZHDQGSBBOR-SZFLROBUSA-N |
SMILES |
C1C(C(C(C(O1)O)O)O)O |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Stereochemical Differences
The table below highlights key structural distinctions between (4R,5S)-oxane-2,3,4,5-tetrol and related compounds:
Key Observations :
- Hydroxymethyl Presence : The absence of a hydroxymethyl group in this compound reduces its molecular weight (C5H10O5 vs. C6H12O6 for hexoses) and may limit its role in glycosidic bond formation, a hallmark of sugars like glucose .
- Stereochemical Complexity : D-Allose and D-galactose exhibit additional stereocenters (e.g., C3 and C6 in allose), which influence their biological recognition and metabolic pathways .
- Ring vs. Linear Structures : Unlike cyclic oxane derivatives, linear tetrols (e.g., hydrazine derivatives in ) exhibit distinct solubility and reactivity due to open-chain conformations .
Physical and Chemical Properties
Notes:
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